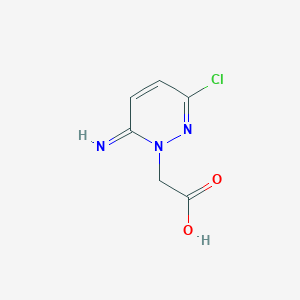

6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid

説明

特性

IUPAC Name |

2-(3-chloro-6-iminopyridazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-4-1-2-5(8)10(9-4)3-6(11)12/h1-2,8H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYALFIKYRHGFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN(C1=N)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562896 | |

| Record name | (3-Chloro-6-iminopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127566-18-1 | |

| Record name | (3-Chloro-6-iminopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Role of Acetic Acid and TFA

- Acetic acid acts as a co-solvent and activates the carbonyl groups of α-keto acids, increasing their electrophilicity.

- TFA enhances the reaction rate and yield by further catalyzing the nucleophilic addition of the amino-imino moiety to the α-keto carbonyl carbon.

High-Pressure Reactor Utilization

The use of a Q-tube reactor, a high-pressure sealed reaction vessel, has been demonstrated to significantly improve reaction efficiency. This method offers:

- Enhanced yield and purity of the target compound.

- Reduced reaction time compared to conventional reflux methods.

- Safer and more energy-efficient operation due to controlled pressure and temperature conditions.

Detailed Experimental Findings

A model reaction involving 1-amino-2-imino-pyridine and pyruvic acid was studied extensively to optimize the synthesis conditions. The results are summarized in the following table:

| Entry | Solvent | Additive (equiv) | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | EtOH | None | 120 | 12 h | 0 | No product formed |

| 2 | CH3CN | None | 120 | 12 h | 0 | No product formed |

| 3 | 1,4-Dioxane | None | 120 | 12 h | 0 | No product formed |

| 4 | DMSO | None | 140 | 12 h | 0 | No product formed |

| 5 | Toluene | None | 140 | 12 h | 0 | No product formed |

| 6 | EtOH | AcOH (4 equiv) | 120 | 12 h | 48 | Moderate yield |

| 7 | EtOH | PivOH (4 equiv) | 120 | 12 h | 33 | Lower yield than AcOH |

| 8 | EtOH | PTSA (4 equiv) | 120 | 12 h | 16 | Low yield |

| 9 | EtOH | H3BO4 (4 equiv) | 130 | 12 h | 21 | Low yield |

| 10 | EtOH | AcOH (4 equiv) + TFA (10 mol%) | 130 | 5 h | 72 | Improved yield with TFA addition |

| 11 | EtOH | AcOH (5 equiv) + TFA (10 mol%) | 130 | 5 h | 72 | Similar yield with increased AcOH |

| 12 | EtOH | AcOH (3 equiv) + TFA (10 mol%) | 130 | 5 h | 72 | Optimal AcOH amount |

| 13 | EtOH | AcOH (2 equiv) + TFA (10 mol%) | 130 | 5 h | 64 | Slightly lower yield with less AcOH |

| 14 b | EtOH | AcOH (3 equiv) + TFA (10 mol%) | 120 | 40 min | 89 | Using Q-tube reactor, shorter time |

| 15 b | EtOH | AcOH (3 equiv) + TFA (10 mol%) | 130 | 40 min | 94 | Best yield under high pressure (Q-tube) |

| 16 b | EtOH | TFA (10 mol%) only | 130 | 40 min | Trace | AcOH necessary for reaction completion |

Notes: Entries 14-16 were conducted using a Q-tube high-pressure reactor, demonstrating the significant improvement in yield and reaction time under pressurized conditions.

Mechanistic Insights

The presence of AcOH and TFA is crucial for activating the α-keto acid carbonyl groups, facilitating nucleophilic attack by the amino-imino group on the pyridazine ring precursor. The Q-tube reactor's high-pressure environment accelerates the condensation and cyclization steps, leading to efficient formation of the 6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid framework.

Summary of Preparation Method

- Starting Materials: 1-amino-2-imino-pyridine derivatives and α-keto acids (e.g., pyruvic acid).

- Solvent System: Ethanol with acetic acid as co-solvent.

- Catalyst: Trifluoroacetic acid (10 mol%).

- Reaction Conditions: Heating at 130 °C for 40 minutes under high pressure using a Q-tube reactor.

- Outcome: High yield (up to 94%) of this compound with good purity.

- Advantages: Reduced reaction time, improved yield, safer and more environmentally friendly process.

化学反応の分析

Types of Reactions

6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

科学的研究の応用

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can yield a variety of functionalized derivatives that are useful in further synthetic applications.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxo derivatives | Potassium permanganate |

| Reduction | Converts imino group to amino group | Sodium borohydride |

| Substitution | Chloro group can be replaced with other functional groups | Amines, thiols |

Biological Applications

Biochemical Probes and Inhibitors

Research indicates that 6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid can act as a biochemical probe or inhibitor in various biological pathways. Its reactivity allows it to form covalent bonds with target molecules, potentially inhibiting enzyme functions or modifying receptor activities. This makes it a candidate for studies in drug discovery and development.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. For instance, novel compounds derived from this compound have shown promising activity against cancer cell lines such as MCF7 (breast cancer) in vitro. The mechanism of action involves docking studies that suggest interaction with specific cancer-related enzymes .

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic potential in treating various diseases due to its unique chemical properties. Its ability to interact with biological targets makes it a valuable candidate for developing new drugs aimed at specific conditions .

Industrial Applications

Material Development

In industry, this compound is utilized in the development of new materials and catalysts. Its reactivity allows for the creation of innovative materials with specific properties tailored for industrial applications.

Case Studies

-

Synthesis and Biological Activity

A study demonstrated the synthesis of novel sulfonebiscompounds incorporating the dihydropyridazine structure. These compounds exhibited notable anticancer activity comparable to standard treatments like doxorubicin. The research involved extensive molecular docking studies to elucidate their mechanism of action against cancer cells . -

Development of Antibacterial Agents

Another case involved using derivatives of this compound as intermediates in synthesizing cephalosporin antibiotics. The derivatives were shown to enhance antibacterial activity compared to existing agents .

作用機序

The mechanism of action of 6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid involves its interaction with specific molecular targets and pathways. The imino group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity can inhibit or modify the function of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

類似化合物との比較

Structural Analogues

Pyridazine and Pyridazinone Derivatives

- (6-Substituted-3(2H)-pyridazinon-2-yl)acetic Acid Derivatives Synthesized from 3,6-dichloropyridazine and secondary amines, these compounds share the pyridazine core and acetic acid group. Substituents at position 6 (e.g., phenyl, benzyl, halogenated aryl groups) influence their physicochemical properties and bioactivity. Yields range from 68–89%, with confirmed structures via spectral analysis .

Imidazo-Pyridazine/Pyridine Derivatives

- Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate

This derivative contains a fused imidazole ring, enhancing aromaticity and rigidity. The chlorine substituent at position 6 and ester group at position 2 differ from the acetic acid moiety in the target compound, affecting solubility and metabolic stability . - 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide

A structurally complex analogue with dual chlorine substituents and an acetamide group. The imidazo-pyridine core may confer distinct receptor-binding profiles compared to pyridazine-based compounds .

Pyridine and Pyrimidine Analogues

- [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetic Acid The pyridine ring replaces pyridazine, with a trifluoromethyl group enhancing lipophilicity.

- [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid (Wy-14,643) A pyrimidine-based hypolipidemic agent with a thioacetic acid chain. Despite structural dissimilarity, the acetic acid moiety and chlorine substituent are shared. Wy-14,643 induces hepatic peroxisome proliferation and hepatocarcinogenicity in rodents .

Hepatic Effects and Carcinogenicity

- Wy-14,643: Causes hepatomegaly, peroxisome proliferation, and hepatocellular carcinomas in rats and mice. Its hypolipidemic activity correlates with sustained DNA replication in hepatocytes, a proposed mechanism for carcinogenicity .

- Unlike Wy-14,643, the absence of a thioether group may reduce peroxisome proliferator-activated receptor (PPAR) affinity .

Pharmacological Potential

- Imidazo-Pyridine Derivatives : Used as pharmaceutical intermediates (e.g., zolpidem-related compounds). The acetamide group in 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide may enhance blood-brain barrier penetration, contrasting with the polar acetic acid group in the target compound .

- Pyridazinone Derivatives: Demonstrated anti-inflammatory and analgesic activities in preclinical models, though specific data for the target compound are lacking .

生物活性

6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid (CAS No. 127566-18-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology.

Chemical Structure and Synthesis

The compound features a pyridazine ring with a chloro substituent and an imino group, making it part of a class known for significant biological activity. The synthesis of this compound can be achieved through various organic reactions, including cyclocondensation methods using appropriate starting materials.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For example:

- Antibacterial Activity : Compounds derived from this structure have shown effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/mL against tested pathogens .

- Antifungal Activity : Certain derivatives have demonstrated superior antifungal activity compared to standard treatments like fluconazole, particularly against Candida species .

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal effects. Notably:

- It exhibited potent activity against trypomastigotes of the Y strain of Trypanosoma cruzi with an IC50 value of 0.37 µM, significantly outperforming benznidazole, a common reference drug .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and protozoal metabolism.

- Receptor Interaction : It potentially modulates the activity of specific receptors or enzymes, which impacts downstream signaling pathways critical for microbial survival.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of this compound:

- A study on its derivatives showed that modifications at specific positions on the pyridazine ring could enhance antimicrobial potency, indicating structure-activity relationships (SAR) that are crucial for further drug development .

- Another investigation highlighted the compound's cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-3-imino-2,3-dihydropyridazine-2-acetic acid, and what intermediates are critical?

- Methodological Answer : A common approach involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration and substitution reactions. For example, intermediate chloromethyl derivatives can undergo nucleophilic substitution with sodium benzenesulfinate to introduce functional groups . Purification typically involves recrystallization or column chromatography, with purity confirmed via HPLC (≥90%) .

Q. How is the compound characterized analytically, and what standards are used?

- Methodological Answer : Key characterization methods include:

- Melting Point (mp) : Reported mp ranges (e.g., 248–249°C) should align with literature values .

- Spectroscopy : IR (e.g., C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) to confirm functional groups and regiochemistry .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 197.58) validate molecular weight .

Q. What purification techniques are recommended to achieve >90% purity?

- Methodological Answer : Amber glass bottles are recommended for storage to prevent photodegradation . Techniques include:

- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) based on solubility data .

- Chromatography : Silica gel columns with gradient elution (e.g., ethyl acetate/hexane) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DOE) optimize synthesis conditions?

- Methodological Answer : DOE reduces trial-and-error by systematically varying parameters (temperature, solvent, catalyst). For example:

- Central Composite Design : Evaluates interaction effects between reflux time and solvent polarity.

- Response Surface Methodology : Maximizes yield while minimizing side products .

- Application : Optimizing nitration efficiency in dichloromethane vs. DME .

Q. What computational strategies predict reaction pathways for novel derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. ICReDD’s integrated approach combines:

- Reaction Path Search : Identifies energetically favorable pathways.

- Machine Learning : Extracts patterns from experimental data to refine predictions .

Q. How do structural modifications influence bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs:

| Compound | Similarity Index | Key Modification |

|---|---|---|

| 6-Chloro-3-methyl derivative | 0.92 | Methyl group at position 3 |

| 6,8-Dichloroethyl ester | 0.86 | Esterification at position 3 |

Q. What mechanistic insights explain unexpected byproducts during substitution reactions?

- Methodological Answer : Byproducts often arise from competing pathways:

- Nucleophilic Aromatic Substitution (SNAr) : Favored in polar aprotic solvents (DMF/DMSO).

- Radical Pathways : Observed under UV irradiation or with radical initiators .

- Mitigation : Kinetic monitoring via in-situ IR or LC-MS tracks intermediate formation .

Q. How can solubility challenges in aqueous systems be addressed for biological assays?

- Methodological Answer : Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。